molecular formula C37H32N4O3S3 B2815404 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 681435-77-8

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

货号: B2815404
CAS 编号: 681435-77-8
分子量: 676.87
InChI 键: UJPBXBSCYSARIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a structurally complex small molecule featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a benzyl group at position 6 and a 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide moiety. Its design likely targets DNA repair enzymes, particularly apurinic/apyrimidinic endonuclease 1 (APE1), given its structural resemblance to known APE1 inhibitors . The benzothiazole and sulfonyl groups are critical for binding efficiency, while the tetrahydrothienopyridine system enhances pharmacokinetic properties such as blood-brain barrier penetration .

属性

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32N4O3S3/c42-35(27-14-16-29(17-15-27)47(43,44)41-21-18-26-10-4-5-11-28(26)23-41)39-37-34(36-38-31-12-6-7-13-32(31)45-36)30-19-20-40(24-33(30)46-37)22-25-8-2-1-3-9-25/h1-17H,18-24H2,(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPBXBSCYSARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CN(CC5)CC6=CC=CC=C6)C7=NC8=CC=CC=C8S7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

Pharmacokinetics and Selectivity

  • Compound 3 : Demonstrates favorable plasma and brain exposure in mice, with a half-life >4 hours .
  • Target Compound : The benzyl group may prolong metabolic stability compared to isopropyl analogues, though this requires empirical validation.

Structure-Activity Relationships (SAR)

  • Core Modifications: The benzo[d]thiazole-tetrahydrothienopyridine core is essential for APE1 binding; substitutions at position 6 (benzyl vs. isopropyl) fine-tune solubility and target engagement .
  • Sulfonyl vs. Acetyl Groups : Sulfonyl-linked benzamide groups (as in the target compound) show higher enzymatic inhibition than acetylated derivatives, likely due to stronger hydrogen bonding with APE1’s active site .

Research Implications

The target compound’s structural uniqueness positions it as a promising candidate for overcoming chemotherapy resistance in high-APE1 tumors, such as glioblastoma (where APE1 activity is 7.3-fold higher than in normal brain tissue ). Comparative studies with Compound 3 suggest that optimizing substituents at position 6 and the sulfonyl linker could yield next-generation inhibitors with enhanced efficacy and brain bioavailability.

常见问题

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including amidation, sulfonylation, and cyclization. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., benzothiazole formation) require precise cooling to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification via column chromatography .
  • Catalyst use : Pd-mediated cross-coupling may improve benzyl group introduction efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) and HPLC track intermediate purity (>95% by area) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of benzothiazole and dihydroisoquinoline moieties .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ within 2 ppm of theoretical) .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure final compound purity >98% .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Use dynamic light scattering (DLS) in buffers (PBS, pH 7.4) with co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation .
  • Stability profiling : Incubate at 37°C in simulated biological fluids (e.g., plasma) and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structural analogs?

Contradictions (e.g., variable IC₅₀ values) may arise from:

  • Substituent effects : Compare benzyl vs. methyl groups at position 6 using isothermal titration calorimetry (ITC) to quantify binding affinity .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and readouts (luminescence vs. fluorescence) to minimize experimental bias .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify outliers .

Q. What strategies are recommended for elucidating the compound’s primary biological targets?

  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with kinases or GPCRs, focusing on the sulfonylbenzamide moiety’s electrostatic complementarity .
  • Pull-down assays : Immobilize the compound on sepharose beads and identify bound proteins via SDS-PAGE and LC-MS/MS .
  • CRISPR-Cas9 screening : Knock out candidate targets (e.g., PI3K isoforms) in cell viability assays to confirm functional relevance .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Analog synthesis : Replace the dihydroisoquinoline sulfonyl group with morpholine or piperidine derivatives to modulate lipophilicity (clogP 2.5–4.0) .
  • Pharmacophore mapping : Overlay active/inactive analogs in MOE software to identify essential hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
  • In vivo validation : Test top candidates in xenograft models (e.g., HCT116 colon cancer) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Q. What methodologies are suitable for studying metabolic pathways and metabolite identification?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites .
  • Isotope labeling : Synthesize ¹⁴C-labeled compound for tracking metabolite distribution in rodent models .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic stability .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields to predict logBB values .
  • ADMET prediction : SwissADME or ADMETlab 2.0 estimate bioavailability (%F), plasma protein binding, and hERG inhibition risks .
  • Salt formation screening : Test hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL) without altering target affinity .

Q. Notes

  • For SAR studies, prioritize peer-reviewed journals with rigorous analytical validation (e.g., J. Med. Chem., Eur. J. Med. Chem.).
  • Computational tools must be validated against experimental data to ensure predictive accuracy .

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